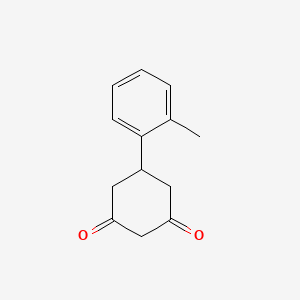

5-(2-Methylphenyl)cyclohexane-1,3-dione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(2-methylphenyl)cyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2/c1-9-4-2-3-5-13(9)10-6-11(14)8-12(15)7-10/h2-5,10H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUPGWYIWIQPTIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CC(=O)CC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 2 Methylphenyl Cyclohexane 1,3 Dione and Its Analogues

Chemo- and Regioselective Synthetic Pathways to 5-(2-Methylphenyl)cyclohexane-1,3-dione

The precise control of chemical reactivity (chemoselectivity) and orientation of bond formation (regioselectivity) is paramount in the synthesis of complex molecules. For this compound, several classical and modern organic reactions have been adapted to achieve these goals with high efficiency.

Strategic Adaptation of Knoevenagel Condensation Approaches

The Knoevenagel condensation is a cornerstone reaction in carbon-carbon bond formation, involving the reaction of an active methylene (B1212753) compound with an aldehyde or ketone. wikipedia.org In the context of 5-arylcyclohexane-1,3-diones, this reaction is typically followed by a subsequent Michael addition. The synthesis of this compound via this approach would involve the reaction of 2-methylbenzaldehyde (B42018) with a suitable active methylene compound, which then undergoes further transformations to yield the desired cyclic dione (B5365651).

While direct synthesis of the target compound is not extensively detailed in readily available literature, the synthesis of analogous 5-arylcyclohexane-1,3-diones through a tandem Knoevenagel condensation followed by a Michael addition of a second equivalent of a 1,3-dicarbonyl compound is well-established. acs.org For instance, the reaction of various benzaldehydes with cyclohexane-1,3-dione can be controlled to produce either the initial Knoevenagel product or the tandem Knoevenagel-Michael adduct. acs.org The choice of catalyst and reaction conditions plays a crucial role in determining the final product. researchgate.net Weakly basic amines are often employed as catalysts to facilitate the deprotonation of the active methylene compound without promoting self-condensation of the aldehyde. wikipedia.org

A plausible synthetic route to this compound could involve a variation of this methodology, potentially starting with 2-methylbenzaldehyde and a precursor to the cyclohexane-1,3-dione ring that is amenable to cyclization after the initial condensation and addition steps. The steric hindrance from the ortho-methyl group on the benzaldehyde (B42025) may influence the reaction kinetics and require optimization of reaction conditions compared to unsubstituted or para-substituted benzaldehydes.

Refined Michael Addition and Cascade Reactions for Scaffold Assembly

The Michael addition, or conjugate addition, of a nucleophile to an α,β-unsaturated carbonyl compound is a powerful tool for the formation of carbon-carbon bonds. nih.gov In the synthesis of 5-arylcyclohexane-1,3-diones, a key step is often the Michael addition of an enolate to an α,β-unsaturated system. This can be part of a cascade or domino reaction sequence, where multiple bonds are formed in a single synthetic operation, enhancing efficiency. nih.gov

A common strategy involves the base-catalyzed conjugate addition of a malonic ester enolate to a chalcone (B49325) derivative (an α,β-unsaturated ketone). For the synthesis of this compound, a hypothetical precursor could be a chalcone derived from 2-methylacetophenone. The subsequent intramolecular Dieckmann condensation of the Michael adduct would lead to the formation of the cyclohexane-1,3-dione ring.

Cascade reactions that combine a Michael addition with an intramolecular aldol (B89426) condensation are also prevalent in the synthesis of related structures like 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone). nih.gov This approach, starting from mesityl oxide and diethyl malonate, demonstrates the efficiency of cascade sequences in constructing the cyclic dione core. nih.gov A similar strategy could be envisioned for the synthesis of this compound, where the aryl group is introduced via the appropriate starting materials. The regioselectivity of the initial Michael addition is crucial for the successful formation of the desired 5-substituted product.

Multi-Component Reaction Protocols for Enhanced Synthetic Efficiency

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. nih.gov Several MCRs have been developed for the synthesis of complex heterocyclic systems derived from cyclohexane-1,3-diones. nih.gov

For example, a one-pot synthesis of tetrahydrobenzo[b]pyran derivatives can be achieved through a three-component reaction of an aromatic aldehyde, malononitrile, and cyclohexane-1,3-dione. While this does not directly yield the target compound, it showcases the utility of cyclohexane-1,3-dione as a building block in MCRs. The synthesis of this compound itself could potentially be achieved through a specifically designed MCR that assembles the core structure from simpler precursors. The development of such a protocol would represent a significant advancement in the efficient synthesis of this class of compounds.

Catalytic Approaches in the Synthesis of this compound and Derivatives

The use of catalysts is fundamental to modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. Both organocatalysis and metal-based catalysis have been applied to the synthesis of cyclohexane-1,3-dione derivatives.

Organocatalysis and Metal-Catalyzed Transformations

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Chiral secondary amines, for example, can catalyze the asymmetric Michael addition of ketones to nitroolefins, a key bond-forming reaction that could be adapted for the enantioselective synthesis of 5-arylcyclohexane-1,3-diones. beilstein-journals.org The development of an organocatalytic method for the synthesis of this compound would be of particular interest for accessing enantiomerically pure forms of this compound and its derivatives. For instance, chiral squaramide catalysts have been effectively used in the asymmetric Michael addition of diones to various acceptors. beilstein-journals.org

Transition metal catalysis also offers a plethora of options for the synthesis of the target scaffold. Palladium-catalyzed cross-coupling reactions, for example, could be employed to introduce the 2-methylphenyl group onto a pre-formed cyclohexane-1,3-dione ring functionalized with a suitable leaving group. Conversely, metal-catalyzed cyclization reactions can be used to construct the six-membered ring. Rhodium(II) catalysts have been investigated for the 1,3-cycloaddition of 2-diazocyclohexane-1,3-diones, although achieving high enantioselectivity in these transformations can be challenging. researchgate.net

The following table provides a summary of representative catalytic systems used in the synthesis of cyclohexane-1,3-dione derivatives, which could be adapted for the synthesis of this compound.

| Catalytic System | Reaction Type | Substrates | Product Type | Reference |

| Piperidine | Knoevenagel Condensation | 2-Methoxybenzaldehyde, Thiobarbituric acid | Arylidene thiobarbituric acid | wikipedia.org |

| Chiral Squaramide | Asymmetric Michael Addition | Cyclopentane-1,2-dione, Alkylidene oxindole | Chiral Michael adducts | beilstein-journals.org |

| Rhodium(II) acetate | 1,3-Cycloaddition | 2-Diazocyclohexane-1,3-dione, Enol ethers | Dihydrofurans | researchgate.net |

Green Chemistry Principles in Synthetic Route Development

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. beilstein-journals.org In the synthesis of this compound and its analogues, several green chemistry principles can be applied.

The use of multi-component reactions, as discussed earlier, is inherently a green approach due to its high atom economy and reduction of waste from intermediate isolation and purification steps. nih.gov The development of catalytic methods, particularly with recyclable catalysts, also aligns with green chemistry principles by reducing the amount of reagents required.

Solvent selection is another critical aspect of green chemistry. The replacement of volatile and toxic organic solvents with more environmentally benign alternatives such as water, ethanol, or even solvent-free conditions is highly desirable. nih.gov For example, Knoevenagel condensations have been successfully carried out in aqueous media or under solvent-free conditions, often with the aid of microwave irradiation to accelerate the reaction. researchgate.net

The development of synthetic routes that utilize renewable starting materials and minimize energy consumption are also key considerations in green chemistry. The design of a synthetic pathway for this compound that incorporates these principles would not only be scientifically elegant but also environmentally responsible.

The following table summarizes some green chemistry approaches applicable to the synthesis of cyclohexane-1,3-dione derivatives.

| Green Chemistry Approach | Application in Synthesis | Advantages | Reference |

| Multi-component Reactions | One-pot synthesis of complex heterocycles | High atom economy, reduced waste, time and energy savings | nih.gov |

| Use of Greener Solvents | Knoevenagel condensation in water or ethanol | Reduced environmental impact, improved safety | nih.gov |

| Solvent-free Conditions | Knoevenagel condensation with microwave irradiation | Reduced solvent waste, faster reaction times | researchgate.net |

| Catalysis | Use of recyclable organocatalysts or metal catalysts | Reduced reagent consumption, potential for asymmetric synthesis | beilstein-journals.org |

Exploration of Novel Precursors and Building Blocks for the this compound Core

Traditional syntheses of 5-aryl-cyclohexane-1,3-diones often rely on well-established methods such as the Michael addition of a pre-formed cyclohexane-1,3-dione to an activated alkene or a tandem sequence involving acyclic precursors. However, the pursuit of greater efficiency, sustainability, and molecular diversity has spurred research into innovative starting materials and building blocks.

One area of exploration involves the use of highly functionalized or specialized precursors that introduce specific functionalities from the outset. For instance, the synthesis of 5-(trifluoromethyl)cyclohexane-1,3-diones has been achieved using fluorinated Michael acceptors as key building blocks. researchgate.net This approach directly incorporates the trifluoromethyl group, a common motif in medicinal chemistry, into the core structure. While not directly applied to the 2-methylphenyl analogue, this strategy highlights the potential of using bespoke precursors to access a range of functionalized derivatives.

Another forward-thinking approach is the utilization of bio-based building blocks. The platform chemical 5-hydroxymethylfurfural (B1680220) (HMF), derivable from biomass, can be converted to 1-hydroxyhexane-2,5-dione (B3055535) (HHD). rsc.org HHD, in turn, serves as a versatile precursor for various cyclic compounds. rsc.org The adaptation of such renewable feedstocks for the synthesis of aryl-cyclohexanediones represents a significant step towards more sustainable chemical manufacturing, although specific applications to 5-aryl derivatives are still an emerging area of research.

Furthermore, the concept of "Janus" building blocks, which possess two distinct and polarized faces, offers intriguing possibilities for controlling stereochemistry and intermolecular interactions. The application of all-cis 2,3,4,5,6-pentafluorocyclohexyl building blocks in medicinal chemistry demonstrates the potential of using highly substituted and conformationally defined rings as novel starting points for complex molecule synthesis. nih.gov Adapting such principles to the synthesis of the this compound core could provide unprecedented control over the spatial arrangement of substituents.

Chemical Reactivity and Functional Group Transformations of 5 2 Methylphenyl Cyclohexane 1,3 Dione

Investigation of Keto-Enol Tautomerism and its Influence on Reactivity

The chemical reactivity of 5-(2-Methylphenyl)cyclohexane-1,3-dione is profoundly influenced by keto-enol tautomerism, a fundamental equilibrium process for compounds containing a carbonyl group adjacent to a carbon bearing an α-hydrogen. libretexts.orglibretexts.org In the case of 1,3-dicarbonyl compounds like this one, the enol form is significantly stabilized and can be the predominant species at equilibrium.

This stabilization arises from two primary factors:

Intramolecular Hydrogen Bonding: The hydroxyl group of the enol can form a stable, six-membered intramolecular hydrogen bond with the oxygen atom of the adjacent carbonyl group. libretexts.org This interaction further stabilizes the enol tautomer over the diketo form.

The equilibrium between the keto and enol forms is dynamic and can be catalyzed by both acids and bases. The presence of the enol tautomer is critical as it provides a nucleophilic C=C double bond, while the diketo form contains a highly acidic active methylene (B1212753) group (C-2), making it a potent carbon nucleophile upon deprotonation to form an enolate ion. libretexts.org The specific tautomeric equilibrium for this compound dictates the preferred reaction pathways, influencing whether reactions occur at the oxygen atom (O-alkylation/acylation) or the carbon atom (C-alkylation/acylation and condensation). Theoretical studies on related cyclohexane-1,3-diones have shown that the enol form can be more stable than the keto form. researchgate.net

Derivatization at the Active Methylene and Carbonyl Centers

The structural features of this compound, namely the acidic protons at the C-2 position (the active methylene group) and the electrophilic carbonyl carbons, allow for a variety of derivatization reactions.

Alkylation and Acylation Reactions

The active methylene group of this compound is readily deprotonated by a base to form a resonance-stabilized enolate. This enolate is a soft nucleophile that can react with various electrophiles.

Alkylation: The reaction of the enolate with alkyl halides is a common method for introducing alkyl groups at the C-2 position. However, a significant challenge in the alkylation of 1,3-diones is the competition between C-alkylation and O-alkylation. The outcome is dependent on factors such as the solvent, counter-ion, and the nature of the electrophile. For instance, the alkylation of the closely related 2-methylcyclohexane-1,3-dione with unactivated sp3 electrophiles often leads to preferential O-alkylation. nih.gov To achieve selective C-alkylation, derivatization strategies, such as the formation of ketodimethyl hydrazones followed by alkylation and deprotection, have been developed for analogous systems. nih.gov

Acylation: Acylation reactions typically occur at the C-2 position to yield 2-acyl derivatives. This transformation can be achieved by reacting the dione (B5365651) with acylating agents like acid chlorides or anhydrides. A common method involves the use of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the acylation of cyclohexane-1,3-dione derivatives. mdpi.com This reaction proceeds through an initial O-acylation followed by a rearrangement to the more thermodynamically stable C-acylated product.

| Reaction Type | Reagents | Product Type | Reference Analogue |

| C-Alkylation | Base (e.g., NaH, LDA), Alkyl Halide (RX) | 2-Alkyl-5-(2-methylphenyl)cyclohexane-1,3-dione | 2-Methylcyclohexane-1,3-dione nih.gov |

| C-Acylation | Acid derivative, DCC, DMAP | 2-Acyl-5-(2-methylphenyl)cyclohexane-1,3-dione | Cyclohexane-1,3-dione mdpi.com |

Condensation Reactions with Carbonyl Compounds

This compound undergoes Knoevenagel condensation with aldehydes and ketones. In this reaction, the active methylene group acts as the nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The reaction is typically catalyzed by a weak base.

When reacted with aromatic aldehydes, the condensation can lead to two main types of products, depending on the stoichiometry and reaction conditions. With two equivalents of the dione to one equivalent of an aldehyde, the reaction yields 2,2'-arylmethylene bis(3-hydroxy-2-cyclohexene-1-one) derivatives. researchgate.net Under different conditions, often involving heating, these intermediates can undergo an intramolecular cyclization and dehydration to form 9-aryl-octahydroxanthene-1,8-dione derivatives. researchgate.netresearchgate.net These reactions have been successfully carried out in various media, including environmentally benign solvents like water. researchgate.net

| Aldehyde Reactant | Conditions | Major Product | Reference |

| Aromatic Aldehyde (ArCHO) | 2:1 stoichiometry, Base catalyst | 2,2'-Arylmethylene bis[5-(2-methylphenyl)-3-hydroxy-2-cyclohexen-1-one] | researchgate.netacs.org |

| Aromatic Aldehyde (ArCHO) | 2:1 stoichiometry, Heat | 9-Aryl-3,6-bis(2-methylphenyl)octahydroxanthene-1,8-dione | researchgate.net |

Heterocycle Annulation and Ring-Forming Reactions Utilizing the 1,3-Dione Moiety

The 1,3-dione moiety is an exceptionally versatile building block for the synthesis of fused heterocyclic systems. The two carbonyl groups and the active methylene center provide multiple reactive sites for cyclocondensation reactions. researchgate.netscirp.org

Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrazoles, Pyrimidines, Indazoles, Thiazoles)

The reaction of this compound with various nitrogen-containing binucleophiles is a powerful strategy for constructing a range of fused nitrogen heterocycles.

Pyrazoles: The condensation of 1,3-diketones with hydrazine or its derivatives is a classic and efficient method for the synthesis of pyrazoles. nih.govnih.gov The reaction of this compound with hydrazine hydrate would be expected to yield a tetrahydro-1H-indazole derivative. The regioselectivity of the reaction can be influenced by the nature of the hydrazine substituent and the reaction conditions. nih.gov

Pyrimidines: Fused pyrimidine rings, such as tetrahydroquinazolines, can be synthesized by reacting the 1,3-dione with compounds containing an N-C-N fragment, such as urea, thiourea, or guanidine, often in the presence of an aldehyde in a multi-component reaction similar to the Biginelli reaction. bu.edu.egresearchgate.net For example, condensation with urea would lead to a pyrimidine-2,4-dione (uracil) fused ring system.

Indazoles: While multiple routes to indazoles exist, organic-chemistry.orgnih.govnih.gov they can be formed from cyclohexenone precursors, which are accessible from cyclohexane-1,3-diones. For instance, conversion of the dione to a 6-hydroxymethylene derivative followed by cyclocondensation with hydrazine can yield 4,5-dihydroindazole derivatives. mdpi.comresearchgate.net

Thiazoles: The synthesis of a fused thiazole ring (tetrahydrobenzothiazole) can be achieved through several methods. The Hantzsch synthesis, a common method for thiazole formation, involves the reaction of an α-haloketone with a thioamide. youtube.comresearchgate.net This would require prior halogenation of the active methylene position of this compound. Alternatively, a one-pot reaction of cyclohexane-1,3-dione with elemental sulfur and phenylisothiocyanate has been reported to produce tetrahydrobenzo[d]thiazole derivatives. scirp.org

| Heterocycle | Key Reagents | Expected Product Core Structure |

| Pyrazole | Hydrazine (N₂H₄) | Tetrahydro-1H-indazole |

| Pyrimidine | Urea, Aldehyde | Tetrahydroquinazoline-dione |

| Indazole | Hydrazine, after dione modification | Dihydroindazole |

| Thiazole | α-Haloketone derivative + Thioamide | Tetrahydrobenzothiazole |

Formation of Oxygen-Containing Heterocycles (e.g., Pyrans, Isoxazoles)

The 1,3-dione scaffold is also a key precursor for oxygen-containing heterocycles through cyclization reactions.

Pyrans: Fused pyran systems, specifically tetrahydrobenzo[b]pyran derivatives, are readily synthesized via multi-component reactions. nih.govresearchgate.net A common approach involves the reaction of this compound, an aromatic aldehyde, and an active methylene compound like malononitrile or ethyl cyanoacetate in the presence of a base catalyst. nih.gov As mentioned previously (Section 3.2.2), condensation with aldehydes can also lead to octahydroxanthenes, which contain a central pyran ring. researchgate.net

Isoxazoles: Fused isoxazoles (tetrahydro-2,1-benzisoxazoles) can be prepared by the reaction of the 1,3-dione with hydroxylamine. mdpi.com A typical route involves an initial Knoevenagel condensation of the dione with an aldehyde to form a 2-arylidene intermediate. Subsequent cyclocondensation of this intermediate with hydroxylamine hydrochloride yields the fused isoxazole ring system. mdpi.com Another pathway involves the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes. organic-chemistry.orgnih.govnih.gov

| Heterocycle | Key Reagents | Expected Product Core Structure |

| Pyran | Aldehyde, Malononitrile | Tetrahydrobenzo[b]pyran |

| Isoxazole | Hydroxylamine (NH₂OH) | Tetrahydro-2,1-benzisoxazole |

Fusion to Polycyclic Aromatic and Heteroaromatic Systems

The synthesis of fused polycyclic and heteroaromatic systems is a cornerstone of medicinal and materials chemistry. While specific examples involving this compound are not extensively documented in publicly available literature, the reactivity of the parent cyclohexane-1,3-dione scaffold provides a strong basis for predicting its behavior in cyclization and annulation reactions.

Cyclohexane-1,3-dione and its derivatives are well-known precursors for the synthesis of a variety of fused heterocyclic compounds. For instance, they are employed in multi-component reactions to produce tetrahydrobenzo[b]thiophene, tetrahydrobenzo[d]thiazole, pyran, and pyridine derivatives. scirp.orgscirp.orgnih.gov These reactions typically proceed through initial condensation or addition at the active methylene position (C2) or one of the carbonyl groups, followed by intramolecular cyclization and dehydration or other elimination steps to afford the final fused system.

One common strategy involves the Knoevenagel condensation with various reagents, which can then undergo further transformations to build fused rings. Another powerful method is the Gewald reaction, which allows for the one-pot synthesis of aminothiophenes from a ketone or dicarbonyl compound, a cyano-ester, and elemental sulfur. While these reactions have been demonstrated for the parent cyclohexane-1,3-dione, their application to this compound would be expected to yield analogous fused systems, with the 2-methylphenyl group being a substituent on the resulting polycyclic framework. The precise reaction conditions and yields would, of course, be influenced by the steric and electronic properties of this substituent.

Reductive and Oxidative Transformations of the Cyclohexane-1,3-dione Ring

The cyclohexane-1,3-dione ring is susceptible to both reduction and oxidation, offering pathways to a range of functionalized cyclohexanone and cyclohexane derivatives, as well as ring-opened products.

Reductive Transformations: The carbonyl groups of the cyclohexane-1,3-dione ring can be selectively or fully reduced. For instance, catalytic hydrogenation can lead to the corresponding diol. The Birch reduction of related 3,5-dimethoxyphenyl-substituted precursors is a known method to generate cyclohexane-1,3-dione derivatives, suggesting that the dione itself can be subjected to further reduction under specific conditions. researchgate.net The choice of reducing agent and reaction conditions would determine the outcome, potentially yielding mono-alcohols, diols, or even complete reduction of the carbonyls to methylenes.

Substituent Effects of the 2-Methylphenyl Group on Reactivity Profiles

The 2-methylphenyl group at the 5-position of the cyclohexane-1,3-dione ring is expected to exert both steric and electronic effects on the molecule's reactivity.

Steric Effects: The ortho-methyl group on the phenyl ring introduces significant steric bulk. In the chair conformation of the cyclohexane ring, the 5-aryl substituent can exist in either an axial or equatorial position. The equatorial position is generally favored for bulky substituents to minimize unfavorable 1,3-diaxial interactions. pressbooks.publibretexts.org This conformational preference can influence the accessibility of the adjacent carbonyl group and the active methylene group to incoming reagents, potentially directing the regioselectivity of certain reactions. The steric hindrance from the 2-methylphenyl group could also disfavor certain transition states, thereby affecting reaction rates.

Electronic Effects: The phenyl ring is an electron-withdrawing group through inductive effects, which can increase the acidity of the protons at the C2 and C4/C6 positions. The methyl group on the phenyl ring is weakly electron-donating. These electronic influences can affect the enolization of the dione and the nucleophilicity of the resulting enolate, which are key steps in many of its reactions, such as alkylations and condensations. nih.gov The interplay of these steric and electronic factors will ultimately determine the specific reactivity profile of this compound compared to the unsubstituted parent compound.

Structural Elucidation and Conformational Analysis of 5 2 Methylphenyl Cyclohexane 1,3 Dione Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 5-(2-methylphenyl)cyclohexane-1,3-dione. It provides detailed information about the carbon-hydrogen framework and the spatial relationships between atoms.

One-dimensional (1D) NMR spectra (¹H and ¹³C) offer initial information, but for a complete and unambiguous structural assignment, multidimensional (2D) NMR techniques are essential.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would reveal correlations between the methine proton at C5 and the adjacent methylene (B1212753) protons at C4 and C6, as well as the coupling between the protons within each methylene group.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded carbon atoms and protons. It allows for the definitive assignment of each proton signal to its corresponding carbon atom. For instance, the signal for the proton at C5 would show a cross-peak with the signal for the C5 carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for piecing together the molecular structure. For example, the protons of the methyl group on the phenyl ring would show a correlation to the C2' carbon of the phenyl ring and the adjacent C1' and C3' carbons. The proton at C5 would show correlations to the carbonyl carbons (C1 and C3) and the ipso-carbon of the phenyl ring (C1').

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments identify protons that are close to each other in space, providing critical information about the molecule's conformation and stereochemistry. In this compound, NOESY could reveal through-space interactions between the C5 proton and protons on the phenyl ring, helping to determine the preferred rotational orientation (conformation) of the phenyl group relative to the cyclohexane ring.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

| Atom Position | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key HMBC Correlations (H to C) | Key NOESY Correlations |

|---|---|---|---|---|

| C1, C3 (C=O) | - | ~190-205 | - | - |

| C2 (-CH₂-) | Singlet (enol form) ~5.5 or AB quartet (keto form) ~3.4 | ~40-50 (keto) or ~100 (enol) | H4, H6 | - |

| C4, C6 (-CH₂-) | ~2.5-2.9 | ~45-55 | C5, C1/C3 | H5 |

| C5 (-CH-) | ~3.5-4.0 | ~35-45 | C1, C3, C4, C6, C1' | H4, H6, H6' |

| C1' (Ar-C) | - | ~140-145 | - | - |

| C2' (Ar-C-CH₃) | - | ~135-140 | - | - |

| C3'-C6' (Ar-H) | ~7.0-7.4 | ~125-131 | Adjacent Ar-C, C1' | C5-H, Ar-CH₃ |

| Ar-CH₃ | ~2.2-2.4 | ~18-22 | C1', C2', C3' | H6' |

Cyclohexane-1,3-dione derivatives can exist in equilibrium between the diketo form and two enol forms. researchgate.netsmolecule.com This keto-enol tautomerism can be studied using NMR spectroscopy. In many solvents, the enol form is predominant due to the formation of a stable intramolecular hydrogen bond and a conjugated system. smolecule.commdpi.com

Dynamic NMR experiments, which involve recording spectra at different temperatures, can provide information on the kinetics of this equilibrium. nih.gov As the temperature changes, the rate of interconversion between tautomers may slow down or speed up, leading to observable changes in the NMR spectrum, such as the broadening or sharpening of signals. These studies can be used to determine the thermodynamic parameters (ΔG, ΔH, ΔS) for the tautomeric equilibrium.

Furthermore, the cyclohexane ring itself is not planar and can adopt different conformations, primarily chair and boat forms. The bulky 2-methylphenyl group at the C5 position will preferentially occupy an equatorial position to minimize steric hindrance. Variable-temperature NMR can also be used to study the dynamics of ring inversion and the conformational preferences of the molecule. researchgate.net

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or five decimal places). This allows for the determination of the exact molecular formula of the parent compound. For this compound (C₁₄H₁₆O₂), the expected exact mass would be calculated and compared to the experimental value to confirm the elemental composition.

Table 2: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass [M+H]⁺ | Observed Exact Mass [M+H]⁺ | Difference (ppm) |

|---|---|---|---|

| C₁₄H₁₆O₂ | 217.1223 | Typically within 5 ppm | Typically < 5 |

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis. First, the molecular ion is selected, and then it is fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. This technique provides detailed information about the structure of the molecule by revealing how it breaks apart.

For this compound, the fragmentation pattern would likely involve characteristic losses. For the related isomer, 5-(4-methylphenyl)cyclohexane-1,3-dione, prominent peaks in the GC-MS spectrum are observed at m/z 202 (the molecular ion), 145, and 118. nih.gov A plausible fragmentation pathway for this compound could involve:

Loss of ketene (CH₂=C=O): Cleavage of the cyclohexane-1,3-dione ring.

Retro-Diels-Alder reaction: A characteristic fragmentation for cyclic systems.

Cleavage of the bond between the phenyl and cyclohexane rings: This could lead to fragments corresponding to the tolyl group ([C₇H₇]⁺, m/z 91) or the cyclohexane-1,3-dione radical.

Benzylic cleavage: Leading to the formation of a stable tropylium ion if rearrangement occurs.

Analysis of these fragmentation pathways helps to confirm the connectivity of the atoms within the molecule.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would show characteristic absorption bands. nih.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (enol form) | Stretching (broad, H-bonded) | 2500-3300 |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (aliphatic) | Stretching | 2850-2960 |

| C=O (diketo form) | Stretching | ~1715 (symmetric) & ~1740 (asymmetric) |

| C=O (conjugated, enol form) | Stretching | ~1650-1680 nih.gov |

| C=C (conjugated, enol form) | Stretching | ~1600-1640 |

| C=C (aromatic) | Stretching | ~1450-1600 |

The exact positions of the carbonyl (C=O) peaks can help distinguish between the keto and enol tautomers. The diketo form would show two distinct C=O stretching frequencies, while the enol form would exhibit a lower frequency C=O stretch due to conjugation with the C=C double bond. nih.gov

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the enol form of this compound and the aromatic phenyl ring, absorb UV or visible light to promote electrons to higher energy orbitals.

The spectrum would be expected to show absorptions corresponding to π → π* transitions. The aromatic phenyl ring and the conjugated enone system of the enol tautomer would be the primary chromophores. The absorption bands for conjugated aromatic segments are typically observed in the 250-350 nm range. researchgate.net The exact wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε) are characteristic of the compound and can be influenced by the solvent.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography stands as a definitive method for the unambiguous determination of molecular structures in the solid state. This powerful analytical technique provides precise information regarding bond lengths, bond angles, and torsion angles, thereby offering a detailed three-dimensional representation of the molecule. For derivatives of this compound, X-ray diffraction studies are crucial for understanding the intricate details of their conformational preferences and the nature of the non-covalent interactions that govern their crystal packing. While specific crystallographic data for the title compound is not yet available in the literature, a thorough analysis of related 5-arylcyclohexane-1,3-dione structures allows for a predictive understanding of its solid-state conformation and intermolecular interactions.

The conformational landscape of the cyclohexane-1,3-dione ring is a subject of considerable interest. Unlike a simple cyclohexane ring which predominantly adopts a chair conformation, the presence of sp²-hybridized carbon atoms and a bulky substituent at the 5-position introduces significant conformational constraints. In the solid state, cyclohexane-1,3-dione derivatives have been observed to adopt various conformations, including envelope and twist-boat forms. researchgate.net

For this compound, the cyclohexane ring is expected to adopt a conformation that minimizes steric strain. The most significant of these strains is the 1,3-diaxial interaction. pressbooks.publibretexts.org This refers to the steric repulsion between an axial substituent and the axial hydrogen atoms (or other substituents) on the same face of the ring at the C1 and C3 positions relative to the substituent. pressbooks.pubquimicaorganica.org

Given the steric bulk of the 2-methylphenyl group, it is highly probable that this substituent will preferentially occupy an equatorial position on the cyclohexane ring. An axial orientation would introduce severe 1,3-diaxial interactions between the aryl ring and the axial hydrogens on the dione (B5365651) ring, a sterically unfavorable arrangement. pressbooks.pubyoutube.com In analogous structures like phenylcyclohexane, the equatorial conformer is significantly more stable than the axial conformer. researchgate.net The presence of the methyl group at the ortho position of the phenyl ring in this compound would further disfavor an axial conformation due to increased steric hindrance.

The orientation of the 2-methylphenyl ring relative to the cyclohexane-1,3-dione core is another critical conformational parameter. It is anticipated that the aryl ring will be twisted out of the plane of the cyclohexane ring to alleviate steric clashes between the ortho-methyl group and adjacent atoms. The precise torsion angle would be a balance between maximizing conjugation and minimizing steric repulsion. In some derivatives of 5-phenyl-1,3-dioxane, the phenyl group has been observed to lie over the ring to engage in stabilizing C-H···O interactions. researchgate.net

Hypothetical Conformational Data for this compound

| Parameter | Expected Value/Conformation | Rationale |

|---|---|---|

| Cyclohexane Ring Conformation | Distorted Chair or Envelope | Minimization of steric strain from the bulky substituent. |

| 2-Methylphenyl Group Orientation | Equatorial | Avoidance of significant 1,3-diaxial interactions. pressbooks.publibretexts.org |

| Phenyl Ring Torsion Angle | Non-planar with respect to the cyclohexane ring | Alleviation of steric hindrance from the ortho-methyl group. |

Note: This table presents expected conformations based on principles of stereochemistry and data from related molecules. Actual values would need to be determined by experimental X-ray crystallography.

The crystal packing of this compound derivatives is dictated by a network of intermolecular interactions. The carbonyl groups of the dione moiety are excellent hydrogen bond acceptors, and are expected to play a dominant role in the formation of the crystal lattice.

In the absence of strong hydrogen bond donors, weak C-H···O hydrogen bonds are likely to be the primary interactions governing the crystal packing. researchgate.net These interactions can lead to the formation of well-defined supramolecular structures, such as inversion dimers or extended one- or two-dimensional networks. researchgate.net The aromatic 2-methylphenyl group can also participate in various non-covalent interactions. These may include C-H···π interactions, where a C-H bond from a neighboring molecule interacts with the π-system of the aromatic ring, and potentially offset π-π stacking interactions between adjacent phenyl rings.

Hypothetical Intermolecular Interaction Data for this compound

| Interaction Type | Donor | Acceptor | Distance (Å) | Geometry (°) | Supramolecular Motif |

|---|---|---|---|---|---|

| C-H···O | C-H (aliphatic) | O=C (dione) | 2.2 - 2.8 | 120 - 170 | Dimer or Sheet formation researchgate.net |

| C-H···O | C-H (aromatic) | O=C (dione) | 2.3 - 2.9 | 120 - 170 | Chain or network formation |

| C-H···π | C-H | π-system (phenyl) | 2.5 - 3.0 | 110 - 160 | Stabilizing crystal packing |

Note: This table is a hypothetical representation of potential intermolecular interactions and their typical geometric parameters. The actual interactions would be determined by single-crystal X-ray diffraction analysis.

Theoretical and Computational Chemistry Investigations of 5 2 Methylphenyl Cyclohexane 1,3 Dione

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-body systems. It is particularly effective for predicting molecular geometries, vibrational frequencies, and properties related to molecular orbitals. For derivatives of cyclohexane-1,3-dione, DFT calculations are frequently used to correlate structural features with biological activity. nih.gov

DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G*, are employed to determine the most stable three-dimensional arrangement of atoms in 5-(2-Methylphenyl)cyclohexane-1,3-dione. researchgate.net This process, known as geometry optimization, finds the lowest energy conformation of the molecule. The calculations provide precise predictions of bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, the same level of theory can be used to calculate vibrational frequencies. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. They are crucial for interpreting experimental infrared (IR) and Raman spectra, allowing for the assignment of specific spectral bands to particular molecular vibrations.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | ~1.23 Å |

| Bond Length | C-C (ring) | ~1.54 Å |

| Bond Length | C-C (aryl attachment) | ~1.51 Å |

| Bond Angle | O=C-C | ~121° |

| Bond Angle | C-C-C (ring) | ~111° |

| Dihedral Angle | C-C-C-C (ring) | ~55° (Chair conformation) |

This interactive table is based on typical values found in computational studies of similar cyclohexane derivatives.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In studies of related cyclohexane-1,3-dione derivatives, the energies of HOMO and LUMO (EHOMO and ELUMO) have been identified as important molecular descriptors that correlate with their biological inhibitory activity. acs.org DFT calculations can precisely determine these energy levels and visualize the spatial distribution of the HOMO and LUMO orbitals, revealing the likely sites for nucleophilic and electrophilic attack.

Table 2: Frontier Molecular Orbital Energies and Properties (Note: Values are illustrative based on general findings for this class of compounds.)

| Property | Value | Significance |

| EHOMO | -6.5 eV | Electron-donating ability |

| ELUMO | -1.8 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Chemical reactivity and stability |

This interactive table presents typical energy values derived from DFT studies on related bioactive molecules.

Molecular Dynamics Simulations for Conformational Sampling and Stability

While DFT calculations are excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes, stability, and interactions with the environment, such as a solvent or a biological receptor. nih.gov

For this compound, an MD simulation, typically run for a duration of nanoseconds, could be used to explore its conformational landscape. This is particularly important for understanding the flexibility of the cyclohexane ring (e.g., ring-flipping) and the rotation of the 2-methylphenyl group. When studying potential drug candidates, MD simulations are used to assess the stability of the compound within a protein's binding pocket, analyzing parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to understand how the molecule behaves in a dynamic biological environment. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions. For the synthesis of this compound, which is often formed through reactions like the Michael addition, DFT can be used to map out the entire reaction coordinate. researchgate.net

To understand a reaction mechanism, it is crucial to identify the transition states (TS)—the highest energy points along the reaction pathway that connect reactants to products. DFT calculations can locate the geometry of these short-lived transition states and calculate their energies. mdpi.com The difference in energy between the reactants and the transition state is the activation energy (Ea), which determines the rate of the reaction. A lower activation energy implies a faster reaction. Computational studies on the synthesis of related cyclohexane-1,3-dione adducts have used DFT to analyze these pathways and rationalize the formation of specific products. researchgate.net

Reactions are almost always carried out in a solvent, which can significantly influence the reaction pathway and energetics. Computational models can account for these effects using methods like the Polarizable Continuum Model (PCM) or the SMD solvation model. mdpi.com These models simulate the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of energies and geometries in a more realistic, solvated environment. Studying the solvent effect is critical for accurately predicting reaction outcomes and understanding why certain solvents favor the formation of the desired product over others. researchgate.net

In Silico Studies of Molecular Recognition and Interactions (excluding clinical relevance)

Molecular Docking Simulations with Macromolecular Targets for Ligand Design Principles

No information is available regarding molecular docking simulations of this compound with any specific macromolecular targets.

Prediction of Binding Modes and Interaction Energies

There are no available studies that predict the binding modes or calculate the interaction energies of this compound with biological macromolecules.

Exploration of Advanced Applications of 5 2 Methylphenyl Cyclohexane 1,3 Dione Non Clinical Focus

Role as a Versatile Synthetic Intermediate in Complex Molecule Construction

The cyclohexane-1,3-dione core is a highly valued structural motif in organic synthesis due to its reactive nature, stemming from the presence of two carbonyl groups and an active methylene (B1212753) group. This functionality allows for a wide range of chemical transformations.

Precursor for Agrochemical Scaffolds (Academic Research Context)

In the field of agrochemicals, cyclohexane-1,3-dione derivatives are recognized as important precursors, particularly for herbicides. epo.orggoogle.comgoogle.com The core structure is a key component of a class of herbicides that act by inhibiting the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). nih.gov This enzyme is crucial for plastoquinone biosynthesis in plants, and its inhibition leads to bleaching and eventual death of the weed. nih.gov Research has explored the synthesis of various 2-acyl-cyclohexane-1,3-dione analogues to optimize their herbicidal activity. nih.gov While specific studies on the use of 5-(2-Methylphenyl)cyclohexane-1,3-dione as an agrochemical precursor have not been identified, its structural similarity to other active compounds suggests potential utility in this area.

Building Block for Natural Product Synthesis (Synthetic Pathway Focus)

The cyclohexane-1,3-dione framework is a versatile starting material for the synthesis of complex natural products. google.com The dione's functionality allows for various synthetic manipulations, making it an attractive building block for constructing intricate molecular architectures. scribd.com Synthetic chemists utilize the reactivity of the dione (B5365651) in reactions such as Michael additions, aldol (B89426) condensations, and cyclization reactions to build the core structures of various natural products. Although no specific natural product syntheses employing this compound have been documented in the available literature, the general utility of the parent scaffold is well-established.

Contributions to Materials Science and Supramolecular Chemistry

The ability of the 1,3-dione moiety to exist in keto-enol tautomeric forms allows it to act as a ligand, binding to metal ions. This property is leveraged in the creation of new materials with interesting properties.

Development of Coordination Polymers and Metal Complexes

There is a lack of specific research on coordination polymers or metal complexes derived from this compound. However, related derivatives of cyclohexane-1,3-dione have been successfully used as ligands to create coordination polymers. For instance, derivatives have been used to synthesize novel lanthanide(III) coordination polymers that exhibit photoluminescent properties. In such structures, the dione ligand can coordinate to metal ions, leading to the formation of extended polymeric networks.

Potential in Designing Functional Organic Materials (e.g., Sensors, Optoelectronic Materials)

While no studies specifically report on the use of this compound in functional organic materials, the photoluminescent characteristics observed in coordination polymers of related dione derivatives suggest a potential avenue for exploration. The luminescence of such materials can be sensitive to their chemical environment, opening up possibilities for their use as chemical sensors. Furthermore, materials that exhibit luminescence are of interest in the development of optoelectronic devices.

Mechanistic Biological Probes and Targeted In Vitro Studies (excluding clinical applications)

The cyclohexane-1,3-dione scaffold is present in various molecules that exhibit biological activity, making its derivatives subjects of interest for in vitro studies to understand their mechanism of action and to identify new therapeutic leads.

Derivatives of cyclohexane-1,3-dione have been used as starting materials to synthesize novel heterocyclic compounds, such as 1,2,4-triazines. nih.gov These synthesized molecules have been evaluated in vitro for their potential as anti-proliferative agents and as inhibitors of specific enzymes like tyrosine kinases, which are important targets in cancer research. nih.gov These studies help to probe the molecular interactions between the compounds and their biological targets. No targeted in vitro studies specifically investigating this compound as a biological probe have been found in the reviewed literature.

Enzyme Inhibition Studies to Elucidatae Molecular Mechanisms (e.g., Xanthine Oxidase, COX-2, HPPD)

While direct studies on this compound are limited, research on analogous structures provides insight into the potential enzymatic inhibitory activities of the cyclohexane-1,3-dione core. This structural motif is a key feature in compounds known to inhibit several enzymes, most notably 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.govnih.gov

Xanthine Oxidase (XO): Xanthine oxidase is a critical enzyme that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. nih.gov Inhibition of this enzyme is a key strategy for managing hyperuricemia. nih.gov While numerous heterocyclic compounds have been evaluated as XO inhibitors, specific inhibitory data for this compound against xanthine oxidase is not prominently available in the reviewed literature.

Cyclooxygenase-2 (COX-2): The COX enzyme has two main isoforms, COX-1 and COX-2, which are involved in the synthesis of prostaglandins from arachidonic acid. nih.gov Selective inhibition of COX-2 is a target for anti-inflammatory therapies. nih.govnih.gov Research into COX-2 inhibitors has identified various molecular scaffolds capable of selective binding, such as certain 5,5-diarylhydantoin derivatives. nih.gov However, specific studies detailing the interaction between this compound and the COX-2 enzyme are not found in the existing literature.

4-hydroxyphenylpyruvate dioxygenase (HPPD): HPPD is an enzyme involved in tyrosine catabolism. nih.gov The cyclohexane-1,3-dione skeleton is a well-established molecular fragment found in synthetic herbicides that function by inhibiting HPPD. nih.gov The inhibitory mechanism involves the ability of the dione structure to chelate the ferrous ion within the active site of the enzyme. nih.gov For instance, the compound 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione (NTBC) is a potent, time-dependent inhibitor of rat liver HPPD, with an IC50 value of approximately 40 nM. nih.gov Similarly, other 2-acyl-cyclohexane-1,3-dione derivatives show strong inhibitory activity against plant HPPD, with some compounds demonstrating IC50 values as low as 0.18 µM. nih.govresearchgate.net These findings establish the cyclohexane-1,3-dione core as a key pharmacophore for HPPD inhibition.

| Enzyme Target | Inhibitor Class | Reported IC50 Values for Analogs | Mechanism of Action Note |

|---|---|---|---|

| 4-hydroxyphenylpyruvate dioxygenase (HPPD) | 2-Acyl-cyclohexane-1,3-diones | ~40 nM (NTBC) nih.gov | Chelation of the ferrous ion in the enzyme's active site. nih.gov |

| Xanthine Oxidase (XO) | Data not available for this compound class | Data not available | General inhibitors target the molybdenum cofactor active site. nih.gov |

| Cyclooxygenase-2 (COX-2) | Data not available for this compound class | Data not available | Selective inhibitors block the synthesis of prostaglandins. nih.gov |

Investigations into Specific Molecular Target Binding and Pathway Modulation (in vitro, non-therapeutic claims)

The cyclohexane-1,3-dione framework serves as a building block for molecules that interact with various biological targets. nih.gov In vitro studies on derivatives have been conducted to explore their potential for modulating cellular pathways, often in the context of anticancer research. For example, certain 1,2,4-triazine derivatives synthesized from a cyclohexane-1,3-dione precursor demonstrated potent c-Met kinase inhibitory activity, with IC50 values in the nanomolar range. nih.gov Molecular modeling studies of these compounds indicated specific binding interactions within the kinase domain. nih.gov While these findings highlight the utility of the cyclohexane-1,3-dione scaffold in designing molecules with specific target affinities, in vitro binding and pathway modulation data specifically for this compound are not detailed in the available research.

Antibacterial Activity (in vitro, mechanistic focus)

Several studies have investigated the antibacterial properties of cyclohexane-1,3-dione derivatives, often in the form of metal complexes. nih.gov The uncomplexed ligands and their metal complexes have been tested against a range of bacteria, including Escherichia coli, Staphylococcus aureus, and Salmonella typhimurium. nih.govcabidigitallibrary.org Some of these compounds have shown moderate antibacterial activity when compared to standard antibiotics like ampicillin. nih.gov

The proposed mechanisms for antibacterial action by related chemical classes often involve the disruption of bacterial membrane integrity or the inhibition of essential enzymes. nih.govfip.org For instance, some plant-derived compounds are known to increase membrane permeability, leading to bacterial cell death. nih.gov While the broad class of cyclohexane-1,3-diones has been identified as possessing antibacterial potential, specific mechanistic studies or minimum inhibitory concentration (MIC) data for this compound were not found in the reviewed scientific literature. tandfonline.comresearchgate.net

Analytical Chemistry Applications as a Derivatizing Agent

The reactive dicarbonyl nature of the cyclohexane-1,3-dione core makes it a useful reagent in analytical chemistry, particularly for the derivatization of aldehydes. nih.govresearchgate.net Derivatization is a technique used to modify an analyte to make it more suitable for separation or detection by converting it into a product with more desirable properties.

Enhancing Detectability in Spectroscopic and Chromatographic Techniques

Cyclohexane-1,3-dione (CHD) has been successfully employed as a derivatizing agent for the analysis of low molecular weight aldehydes, such as formaldehyde and acetaldehyde, using Micellar Electrokinetic Chromatography with Diode Array Detection (MEKC-DAD). nih.govresearchgate.net The reaction between CHD and an aldehyde forms a new, stable derivative that exhibits strong ultraviolet (UV) absorbance, typically around 260 nm. nih.govresearchgate.net This chemical modification significantly enhances the detectability of the aldehydes, which otherwise may have poor chromophores and are difficult to measure at low concentrations.

The resulting derivatives are well-suited for separation by chromatographic techniques. nih.gov The advantages of using CHD as a derivatizing agent include its stability, high selectivity, good aqueous solubility, and the formation of a single derivative per aldehyde, which simplifies analysis. nih.govresearchgate.net

Development of Novel Analytical Methodologies

The use of cyclohexane-1,3-dione has led to the development of new analytical methods for quantifying aldehydes in complex matrices like food and beverages. nih.gov A methodology was optimized for analyzing aldehydes in sugar cane brandy, demonstrating the reagent's practical utility. nih.gov The method involves a simple derivatization step followed by separation and detection. nih.govresearchgate.net The resulting calibration curves for various aldehydes showed excellent linearity (r² > 0.999) with low limits of detection (LODs), ranging from 0.01 to 0.7 mg/L. nih.gov These characteristics establish CHD and its analogs as valuable tools for creating sensitive and reliable analytical methodologies for carbonyl-containing compounds. researchgate.net

| Parameter | Description | Source |

|---|---|---|

| Target Analytes | Low molecular weight aldehydes (e.g., formaldehyde, acetaldehyde) | nih.govresearchgate.net |

| Derivatizing Agent | Cyclohexane-1,3-dione (CHD) | nih.govresearchgate.net |

| Analytical Technique | Micellar Electrokinetic Chromatography with Diode Array Detection (MEKC-DAD) | nih.gov |

| Detection Wavelength | Maximum absorbance at 260 nm for derivatives | nih.govresearchgate.net |

| Method Advantages | High sensitivity, selectivity, stability, aqueous solubility, simple preparation | nih.govresearchgate.net |

Future Research Directions and Unaddressed Challenges

Development of Sustainable and Eco-Friendly Synthetic Routes for 5-(2-Methylphenyl)cyclohexane-1,3-dione

A significant hurdle in the broader application of this compound is the development of synthetic pathways that are both efficient and environmentally benign. While various methods exist for the synthesis of cyclohexane-1,3-dione derivatives, many rely on harsh reaction conditions or produce significant waste. google.com Future research must prioritize the adoption of green chemistry principles to address these shortcomings.

One promising avenue is the refinement of one-pot multicomponent reactions. Such reactions, which allow for the synthesis of complex molecules in a single step from multiple starting materials, are inherently more efficient and generate less waste. researchgate.net The development of a one-pot synthesis for this compound, potentially utilizing a biodegradable catalyst like vitamin B1 in an aqueous medium, would represent a significant advancement in its sustainable production. researchgate.net

Another key area of focus should be the exploration of novel catalytic systems. For instance, the use of a consecutive Michael-Claisen process has shown success in the synthesis of other cyclohexane-1,3-dione derivatives from relatively unreactive starting materials like acetone. organic-chemistry.org Adapting such a process for the regioselective synthesis of this compound could provide a more atom-economical and scalable route. google.comorganic-chemistry.org Furthermore, the development of bio-based synthetic routes, similar to the conversion of hemicellulosic feedstock to cyclopentane-1,3-diamine, could offer a renewable pathway to this important scaffold. rsc.org

Table 1: Comparison of Potential Sustainable Synthetic Strategies

| Synthetic Strategy | Potential Advantages for this compound Synthesis | Key Research Challenges |

| One-Pot Multicomponent Reactions | Increased efficiency, reduced waste, use of green solvents like water. researchgate.net | Catalyst development, optimization of reaction conditions for the specific substrates. |

| Consecutive Michael-Claisen Process | High regioselectivity, potential for large-scale synthesis, atom economy. organic-chemistry.org | Adapting the process for the 2-methylphenyl substituent, managing potential side reactions. |

| Bio-based Synthesis | Utilization of renewable feedstocks, reduced reliance on petrochemicals. rsc.org | Identification of suitable bio-based precursors, development of efficient enzymatic or catalytic conversion steps. |

Advanced Combinatorial Chemistry Approaches for Diversification of the Scaffold

The core structure of this compound is a prime candidate for diversification through combinatorial chemistry. The generation of a library of analogues with varied substituents on both the phenyl ring and the cyclohexane-1,3-dione core could lead to the discovery of compounds with enhanced or entirely new biological activities. nih.gov

Future research should focus on developing robust solid-phase synthesis methodologies for this scaffold. This would enable the rapid and efficient creation of a large number of derivatives. By employing a variety of building blocks, such as different alkynes in reactions analogous to those used for cyclohexen-1,4-dione library synthesis, a wide range of structural diversity can be achieved. nih.gov This approach would be invaluable for structure-activity relationship (SAR) studies, helping to identify the key structural features responsible for specific biological effects. mdpi.com

The application of combinatorial approaches to generate libraries of 1,3,5-triazines from related scaffolds has demonstrated the power of this technique in discovering molecules with novel applications, such as in biofuel production. ed.ac.uk A similar strategy applied to this compound could uncover unforeseen applications in materials science or agrochemistry.

Deeper Computational and Experimental Integration for Predictive Reactivity and Application

The integration of computational and experimental techniques offers a powerful paradigm for accelerating the discovery and development of new applications for this compound. In silico methods can provide valuable insights into the molecule's properties and potential biological activities, thereby guiding experimental efforts and reducing the need for extensive trial-and-error synthesis and screening. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) modeling, for example, can be employed to establish a mathematical correlation between the structural features of this compound derivatives and their biological activity. nih.govacs.org By identifying key molecular descriptors that influence activity, these models can predict the potency of novel, unsynthesized analogues. nih.gov

Furthermore, molecular docking studies can be used to simulate the interaction of this compound with various biological targets, such as enzymes or receptors. This can help to elucidate its mechanism of action and identify potential therapeutic applications. nih.govresearchgate.net Density Functional Theory (DFT) computations can provide a deeper understanding of the molecule's electronic structure and reactivity, further aiding in the prediction of its chemical behavior. researchgate.netpeerj.com The synergy between these computational predictions and targeted experimental validation will be crucial for unlocking the full potential of this compound.

Table 2: Integrated Computational and Experimental Approaches

| Technique | Application to this compound | Expected Outcome |

| QSAR Modeling | Predict the biological activity of novel derivatives based on their chemical structure. nih.govacs.org | Identification of promising candidates for synthesis and experimental testing. |

| Molecular Docking | Simulate the binding of the compound to biological targets. nih.govresearchgate.net | Elucidation of potential mechanisms of action and identification of new therapeutic targets. |

| DFT Computations | Investigate the electronic properties and reactivity of the scaffold. researchgate.netpeerj.com | A deeper understanding of the molecule's chemical behavior to guide synthetic modifications. |

| In Silico ADME-Tox Screening | Predict the absorption, distribution, metabolism, excretion, and toxicity properties. nih.govacs.org | Early assessment of the drug-likeness of derivatives, reducing late-stage failures. |

Exploration of Novel Application Areas Beyond Current Scope, Focused on Fundamental Chemical and Biological Interactions

While the cyclohexane-1,3-dione scaffold is known for a range of biological activities including anticancer, antibacterial, and herbicidal properties, the specific potential of this compound remains largely untapped. researchgate.netnih.govmdpi.comcabidigitallibrary.orggoogle.com Future research should aim to broaden the scope of its applications by investigating its fundamental interactions with biological systems.

A key area for exploration is its potential as an inhibitor of enzymes that are crucial for disease progression. For instance, some cyclohexane-1,3-dione derivatives have shown inhibitory activity against receptor tyrosine kinases, which are implicated in various cancers. acs.orgnih.gov A thorough investigation of the inhibitory effects of this compound on a panel of kinases could reveal novel anticancer applications.

The ability of the cyclohexane-1,3-dione skeleton to chelate metal ions is another important property that warrants further investigation. nih.govmdpi.comresearchgate.net This suggests potential applications in areas such as the development of new antibacterial agents that disrupt essential metal-dependent processes in bacteria. nih.govresearchgate.net Furthermore, the unique electronic and structural features of this compound could be leveraged in the design of novel materials with interesting optical or electronic properties, an area that remains completely unexplored. A deeper understanding of its fundamental chemical reactivity and intermolecular interactions will be paramount in uncovering these new frontiers. mdpi.com

Q & A

Q. Methodological Notes

- Safety : Handle under fume hoods with PPE (gloves, goggles). Avoid inhalation/contact; refer to SDS for disposal protocols .

- Data Validation : Cross-reference spectral data with PubChem entries and crystallographic databases (CCDC) .

- Advanced Tools : Utilize Gaussian 16 for DFT, PyMol for visualization, and GraphPad Prism for statistical analysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.